molecular formula C5H7F5O2 B1283360 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol CAS No. 757-08-4

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol

Cat. No.: B1283360
CAS No.: 757-08-4
M. Wt: 194.1 g/mol
InChI Key: VRJGSXYVIXIRQJ-UHFFFAOYSA-N
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Description

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is a chemical compound with the molecular formula C5H7F5O2 and a molecular weight of 194.1 g/mol . It is characterized by the presence of a pentafluoropropoxy group attached to an ethan-1-ol backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol is unique due to the presence of both the pentafluoropropoxy group and the ethan-1-ol backbone, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

2-(2,2,3,3,3-pentafluoropropoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F5O2/c6-4(7,5(8,9)10)3-12-2-1-11/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJGSXYVIXIRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566155
Record name 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-08-4
Record name 2-(2,2,3,3,3-Pentafluoropropoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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